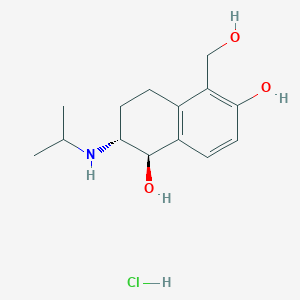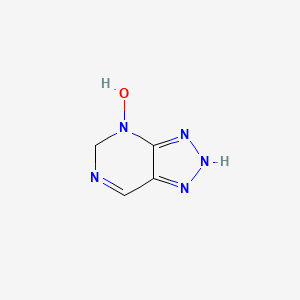
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthalene ring.
Amination: Introduction of the isopropylamino group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Using large reactors to carry out the hydroxylation and amination reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Amines and catalysts like palladium on carbon are employed for substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Various amine derivatives.
Scientific Research Applications
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride exerts its effects primarily through its action as a beta-2 agonist. It binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta-2 agonist used as a bronchodilator.
Terbutaline: A beta-2 agonist with similar bronchodilatory effects.
Formoterol: A long-acting beta-2 agonist used in the treatment of asthma and COPD.
Uniqueness
5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of hydroxyl and isopropylamino groups contributes to its potent bronchodilatory effects and makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
65860-38-0 |
|---|---|
Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
(1S,2S)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H/t12-,14-;/m0./s1 |
InChI Key |
GUXIVSFTPDBQRU-KYSPHBLOSA-N |
SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |
Isomeric SMILES |
CC(C)N[C@H]1CCC2=C([C@@H]1O)C=CC(=C2CO)O.Cl |
Canonical SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AA 497 HCl; AA-497 HCl; AA497 HCl; AA 497 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)








